3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine
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Overview
Description
3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and multiple phenyl groups attached to a tetrahydro-tetrazine ring
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Chemical Reactions Analysis
3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, affecting neurotransmission . The exact pathways and molecular targets depend on the specific derivatives and their applications.
Comparison with Similar Compounds
3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of heterocyclic compounds.
Properties
CAS No. |
88235-99-8 |
---|---|
Molecular Formula |
C26H21BrN4 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2,3,5-triphenyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H21BrN4/c27-22-18-16-21(17-19-22)26-29-30(23-12-6-2-7-13-23)25(20-10-4-1-5-11-20)28-31(26)24-14-8-3-9-15-24/h1-19,26,29H |
InChI Key |
HNECOPONWFPCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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